Cas no 2228210-85-1 (1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine)

1,1,1-Trifluoro-3-(4-fluorophenyl)butan-2-amine is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring both trifluoromethyl and fluorophenyl groups, enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The presence of fluorine atoms improves binding affinity and bioavailability, which is advantageous in the development of bioactive compounds. This compound is particularly useful in the synthesis of fluorinated analogs for medicinal chemistry studies. Its well-defined chemical properties and stability under various conditions ensure reliability in experimental and industrial processes. Proper handling and storage are recommended due to its reactive amine functionality.
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine structure
2228210-85-1 structure
商品名:1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
CAS番号:2228210-85-1
MF:C10H11F4N
メガワット:221.194656610489
CID:5814898
PubChem ID:165704015

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
    • 2228210-85-1
    • EN300-1952915
    • インチ: 1S/C10H11F4N/c1-6(9(15)10(12,13)14)7-2-4-8(11)5-3-7/h2-6,9H,15H2,1H3
    • InChIKey: CEYLSBXWAFELFY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C(C)C1C=CC(=CC=1)F)N)(F)F

計算された属性

  • せいみつぶんしりょう: 221.08276200g/mol
  • どういたいしつりょう: 221.08276200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 26Ų

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1952915-0.05g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
0.05g
$1296.0 2023-09-17
Enamine
EN300-1952915-0.5g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
0.5g
$1482.0 2023-09-17
Enamine
EN300-1952915-5.0g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
5g
$4475.0 2023-05-31
Enamine
EN300-1952915-5g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
5g
$4475.0 2023-09-17
Enamine
EN300-1952915-10g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
10g
$6635.0 2023-09-17
Enamine
EN300-1952915-0.1g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
0.1g
$1357.0 2023-09-17
Enamine
EN300-1952915-10.0g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
10g
$6635.0 2023-05-31
Enamine
EN300-1952915-2.5g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
2.5g
$3025.0 2023-09-17
Enamine
EN300-1952915-0.25g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
0.25g
$1420.0 2023-09-17
Enamine
EN300-1952915-1.0g
1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine
2228210-85-1
1g
$1543.0 2023-05-31

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine 関連文献

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amineに関する追加情報

1,1,1-Trifluoro-3-(4-fluorophenyl)butan-2-amine: A Comprehensive Overview

1,1,1-Trifluoro-3-(4-fluorophenyl)butan-2-amine, also known by its CAS registry number 2228210-85-1, is a versatile organic compound with a unique structure that combines both fluorinated and aromatic functionalities. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure features a trifluoromethyl group attached to a butanamine backbone, with a 4-fluorophenyl substituent at the third carbon position. This combination of electron-withdrawing groups (EWGs) and aromatic substituents imparts distinctive electronic and steric properties to the molecule, making it highly suitable for a range of chemical reactions and applications.

The synthesis of 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in fluorination techniques have enabled more efficient and selective methods for introducing the trifluoromethyl group. For instance, the use of electrophilic fluorination agents such as N-fluoropyridinium reagents has been reported to facilitate the formation of the trifluoromethyl group under mild conditions. Additionally, the introduction of the 4-fluorophenyl group often involves Suzuki-Miyaura coupling reactions, which are highly efficient for forming carbon-carbon bonds between aryl halides and boronic acids or esters.

The electronic properties of 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine make it an attractive candidate for various applications in medicinal chemistry. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable traits for drug candidates. Recent studies have explored the potential of this compound as a building block for designing inhibitors targeting specific enzymes or receptors. For example, researchers have investigated its role in developing kinase inhibitors, where the trifluoromethyl group contributes to improved binding affinity and selectivity.

In the field of agrochemicals, 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine has been evaluated as a potential lead compound for herbicides or fungicides. Its ability to modulate key biochemical pathways in plants or pathogens makes it a promising candidate for further development. Recent research has focused on optimizing its bioavailability and reducing potential environmental impacts through modifications to its side chains or functional groups.

The structural versatility of this compound also extends to materials science applications. The presence of both aromatic and amine functionalities makes it suitable for polymerization reactions or as a precursor for advanced materials such as polyurethanes or polyamides. Recent studies have explored its use in developing high-performance polymers with enhanced thermal stability and mechanical properties.

In terms of safety and handling, 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine is generally considered stable under normal storage conditions. However, precautions should be taken during synthesis and handling to avoid exposure to strong oxidizing agents or extreme temperatures. Proper personal protective equipment (PPE) should be used when working with this compound to ensure compliance with occupational safety standards.

In conclusion, 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine is a multifaceted compound with significant potential across various industries. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, agrochemical development, and materials science. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing modern chemistry.

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